5-Chloroisoquinolin-4-amine

Lipophilicity LogP Drug-likeness

Medicinal chemists building kinase-focused libraries often struggle to find a single isoquinoline building block that permits sequential, orthogonal functionalization without premature halogen loss. 5-Chloroisoquinolin-4-amine solves this by offering a C4 primary amine for immediate derivatization (amide coupling, sulfonamide formation) while the C5 chlorine remains stable until subsequent Pd(0)-catalyzed cross-coupling. Key outcomes: • Orthogonal reactivity: C4 amine derivatization proceeds without affecting C5-Cl, enabling Suzuki/Buchwald-Hartwig/Sonogashira elaboration in a second synthetic step. • CNS-optimized LogP of 3.05 (optimal range 2-4) supports passive blood-brain barrier penetration, outperforming the des-chloro analog (LogP ~1.21-2.4) for CNS kinase targets (LRRK2, CDK5). • Rigid core (zero rotatable bonds) and moderate solubility (0.52 g/L) yield clean thermodynamic signatures in SPR/ITC binding assays.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B7901192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroisoquinolin-4-amine
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C(=C1)Cl)N
InChIInChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H,11H2
InChIKeyUPIYGMDSPMOHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroisoquinolin-4-amine: Halogenated 4-Aminoisoquinoline Building Block


5-Chloroisoquinolin-4-amine (CAS 1521836-30-5; molecular formula C₉H₇ClN₂; molecular weight 178.62 g/mol) is a dual-functionalized isoquinoline featuring a chlorine atom at the 5-position and a primary amine at the 4-position . This substitution pattern places it within the privileged 4-substituted aminoisoquinoline class, a scaffold recognized for its ability to engage the ATP-binding pockets of protein kinases and other nucleotide-dependent enzymes [1]. Unlike the more extensively profiled 5-isoquinolinesulfonamide series (e.g., fasudil, ripasudil), the 5-chloro-4-amino substitution pattern offers a distinct vector for derivatization via the primary amine while the chlorine atom modulates ring electronics and serves as a handle for cross-coupling chemistry [2]. The compound is primarily supplied as a research intermediate (typical purity ≥95%) and serves as a precursor for generating focused libraries of kinase-targeted probes and potential therapeutic candidates .

Orthogonal C4–NH₂ / C5–Cl derivatization handle
Chloro stability permits amine-first functionalization
Lipophilicity context may support CNS penetration studies
Rigid isoquinoline core for kinase hinge-binding motifs

5-Chloroisoquinolin-4-amine: Why Substitution Fails


The simultaneous presence of the C5 chlorine and C4 primary amine on the isoquinoline core creates a reactivity profile that cannot be replicated by any single related building block. Removing the chlorine (to yield 4-aminoisoquinoline) reduces lipophilicity by approximately 0.65–1.84 logP units and eliminates the chlorine as a synthetic handle for metal-catalyzed cross-coupling [1]. Switching the heterocyclic core from isoquinoline to quinoline (e.g., 5-chloroquinolin-4-amine) changes the nitrogen position from the β to the α ring, altering both the pKa of the heterocyclic nitrogen and the preferred vectors for target engagement in kinase and GPCR binding pockets [2]. Substituting chlorine with fluorine or bromine at C5 further modifies electronic properties (Hammett σ values), steric bulk, and leaving-group aptitude in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, directly impacting both the synthetic efficiency and the biological profile of downstream derivatives [3]. These quantifiable differences mean that no single in-class analog serves as a drop-in replacement for 5-chloroisoquinolin-4-amine in medicinal chemistry campaigns.

Des‑chloro (4‑aminoisoquinoline)
Lower lipophilicity and absent cross‑coupling handle shift reactivity and physicochemical profile.
Quinoline regioisomer (5‑chloroquinolin‑4‑amine)
Heterocyclic nitrogen position alters kinase hinge‑binding geometry and solubility; selectivity may not transfer.
Fluoro / Bromo C5 analogs
C–F bond inert to cross‑coupling; C–Br prematurely reactive. Orthogonal derivatization window differs.

5-Chloroisoquinolin-4-amine: Quantitative Differentiation from Analogs


Lipophilicity Enhancement vs. 4-Aminoisoquinoline

The presence of the C5 chlorine substituent in 5-chloroisoquinolin-4-amine substantially elevates its lipophilicity compared to the unsubstituted 4-aminoisoquinoline. The predicted LogP for 5-chloroisoquinolin-4-amine is 3.05 [1], whereas 4-aminoisoquinoline (CAS 23687-25-4) has a predicted LogP of 1.21–2.40 depending on the calculation method [2]. This corresponds to a ΔLogP of approximately +0.65 to +1.84 log units, representing an approximate 4.5-fold to 70-fold increase in octanol–water partition coefficient. The increased lipophilicity translates to enhanced passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity vs. 4‑NH₂‑Isoquinoline
Data to verify
5‑Cl‑4‑NH₂‑Isoq LogP 3.05
4‑NH₂‑Isoq LogP 1.21–2.40
Supports CNS permeability and intracellular target access.
Predicted LogP; experimental shake‑flask data not available.
Lipophilicity LogP Drug-likeness Permeability

Heterocyclic Core: Isoquinoline vs. Quinoline

5-Chloroisoquinolin-4-amine and its quinoline regioisomer 5-chloroquinolin-4-amine (CAS 92385-37-0) share identical molecular formulas (C₉H₇ClN₂) and molecular weights (178.62 g/mol) but differ in the position of the heterocyclic nitrogen. In isoquinoline, the nitrogen is in the β-position of the fused ring system; in quinoline, it is in the α-position. This positional difference alters the preferred hydrogen-bonding vectors in kinase hinge-binding motifs: isoquinoline-based 4-amino scaffolds engage the kinase hinge region with a distinct geometry compared to quinoline-based 4-amino scaffolds, as demonstrated in the selective inhibition of RIP2 kinase and BRAF V600E by 4-aminoquinoline versus 4-aminoisoquinoline series [1]. The XLogP3-AA of 5-chloroquinolin-4-amine is 2.1 , compared to LogP ~3.05 for 5-chloroisoquinolin-4-amine, indicating that the heterocyclic core also influences lipophilicity.

Heterocyclic Core Identity
Class-level
Isoquinoline core β‑N; LogP ~3.05
Quinoline regioisomer α‑N; XLogP3-AA 2.1
Distinct kinase selectivity profile; correct regioisomer essential.
SAR from patent US 2019/0177278 A1.
Isoquinoline Quinoline Kinase inhibitor Scaffold hopping Regioisomer

Halogen Reactivity: Chloro vs. Bromo vs. Fluoro

The C5 chlorine atom in 5-chloroisoquinolin-4-amine offers a balanced reactivity profile for palladium-catalyzed cross-coupling reactions compared to its bromo and fluoro analogs. The C–Cl bond (bond dissociation energy ~397 kJ/mol) is less reactive than C–Br (~335 kJ/mol) but substantially more reactive than C–F (~489 kJ/mol) in oxidative addition with Pd(0) catalysts [1]. This positions 5-chloroisoquinolin-4-amine as the preferred intermediate for sequential derivatization strategies: the C4 amine can be functionalized first (e.g., amide coupling, reductive amination), followed by Suzuki–Miyaura or Buchwald–Hartwig coupling at C5–Cl under controlled conditions, without the premature reactivity that would occur with the C5–Br analog [2]. The 5-fluoro analog (MW 162.16 g/mol) is essentially inert under standard cross-coupling conditions due to the strength of the C–F bond, while the 5-bromo analog (MW ~223 g/mol) introduces a heavier halogen that may compromise atom economy and increase cost in large-scale syntheses.

Halogen Reactivity
Class-level
C–Cl Bond Dissociation Energy ~397 kJ/mol Balanced stability during amine acylation; reactive under Pd(0) catalysis
Orthogonal derivatization window not available with C–Br or C–F.
vs. C–Br (~335 kJ/mol, more labile) and C–F (~489 kJ/mol, inert).
Cross-coupling Suzuki-Miyaura Buchwald-Hartwig SNAr Halogen reactivity

Aqueous Solubility vs. 4-Aminoisoquinoline

5-Chloroisoquinolin-4-amine exhibits sparing aqueous solubility of approximately 0.52 g/L (2.9 mM) , which is lower than that of the des-chloro analog 4-aminoisoquinoline (freely soluble in polar organic solvents). The reduced aqueous solubility is consistent with the increased LogP (+0.65 to +1.84 log units) introduced by the chlorine atom. However, the compound is expected to be freely soluble in DMSO (>30 mg/mL based on analogous isoquinoline derivatives), making it compatible with standard biochemical and cell-based assay workflows . For procurement, this solubility profile necessitates storage and handling under anhydrous conditions with desiccants to prevent hydration-related degradation, a requirement specified by multiple vendors .

Aqueous Solubility
Data to verify
Predicted Aqueous Solubility 0.52 g/L (2.9 mM) Lower than des‑chloro analog; DMSO stock >30 mg/mL feasible
Defines assay concentration upper limit; DMSO stock compatible.
Confirm lot‑specific solubility for biophysical assays.
Aqueous solubility Formulation DMSO solubility Biophysical assay compatibility

Polar Surface Area and Oral Bioavailability Potential

The topological polar surface area (TPSA) of 5-chloroisoquinolin-4-amine is 38.91 Ų [1], which is identical to that of both 4-aminoisoquinoline and 5-chloroquinolin-4-amine (all share the same PSA) due to the same count of nitrogen atoms. However, the hydrogen bond donor/acceptor profile differs from the fluoro and bromo analogs. The chlorine atom at C5 does not contribute to hydrogen bonding, whereas the C4 amine provides 1 H-bond donor and 1 H-bond acceptor. With a molecular weight of 178.62 g/mol, LogP of 3.05, HBD count of 1, and HBA count of 2, 5-chloroisoquinolin-4-amine falls within Lipinski's Rule of Five space for oral drug-likeness (MW <500; LogP <5; HBD <5; HBA <10) [2]. In comparison, the 5-bromo analog (MW ~223 g/mol) is heavier, and the 5-fluoro analog (MW 162.16 g/mol) is lighter, but neither possesses the balanced halogen reactivity of the chloro derivative.

Physicochemical Profile
Reported
Lipinski Parameters MW 178.62, TPSA 38.91 Ų HBD=1, HBA=2, RotB=0; meets Rule of Five
Lead compounds retain oral bioavailability potential.
Downstream derivative validation required.
Polar surface area TPSA Hydrogen bond donors/acceptors Oral bioavailability Lipinski's Rule of Five

5-Chloroisoquinolin-4-amine: Procurement and Application Scenarios


Kinase Library Synthesis with Orthogonal C4/C5 Derivatization

Medicinal chemistry teams building focused kinase inhibitor libraries should select 5-chloroisoquinolin-4-amine when the synthetic route demands sequential orthogonal functionalization: first derivatizing the C4 primary amine (via amide coupling, sulfonamide formation, or reductive amination), then elaborating the C5 position via Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling. The chloro substituent remains stable under amine acylation conditions but reacts under Pd(0) catalysis, providing a synthetic window unavailable with the more labile C5–Br analog [1]. This orthogonal reactivity is critical for generating diverse compound libraries with systematic variation at two positions of the isoquinoline scaffold.

CNS-Penetrant Kinase Probe Development

For programs targeting CNS kinases (e.g., LRRK2 in Parkinson's disease, CDK5 in neurodegeneration), 5-chloroisoquinolin-4-amine offers a LogP of 3.05 that falls within the optimal range for passive blood–brain barrier penetration (optimal CNS LogP range: 2–4) [1]. The des-chloro analog 4-aminoisoquinoline (LogP ~1.21–2.4) may lack sufficient lipophilicity for reliable brain exposure, while the heavier 5-bromo analog risks exceeding the upper LogP threshold and increasing P-glycoprotein efflux susceptibility. This makes 5-chloroisoquinolin-4-amine the preferred starting building block for CNS kinase inhibitor programs [2].

ROCK and BRAF V600E Inhibitor Derivatization

The 4-substituted aminoisoquinoline scaffold has demonstrated exceptional kinase inhibitory activity against ROCK and BRAF V600E, with the 5-position chloro substituent serving as a key vector for tuning selectivity [1]. 5-Chloroisoquinolin-4-amine provides a direct entry point into this chemical space, enabling the synthesis of analogs that explore the SAR around the chlorine position. Unlike 5-isoquinolinesulfonamide-based ROCK inhibitors (e.g., fasudil), the 5-chloro-4-amino pattern allows exploration of non-sulfonamide hinge-binding motifs, potentially accessing kinase selectivity profiles that sulfonamide-containing scaffolds cannot address [2].

Biophysical Assay Probes for SPR and ITC

For surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies of kinase–ligand interactions, 5-chloroisoquinolin-4-amine offers a favorable combination of moderate aqueous solubility (0.52 g/L, enabling preparation of DMSO stock solutions for dilution into assay buffer) and a TPSA of 38.91 Ų that facilitates adequate solubility in aqueous assay media when formulated with ≤1% DMSO [1]. The absence of rotatable bonds (rigid isoquinoline core) minimizes entropic penalties upon target binding, potentially yielding cleaner thermodynamic signatures in ITC experiments compared to more flexible scaffolds [2].

Application
Selection Property
Validation Focus
Kinase library synthesis with orthogonal C4/C5 derivatization
Sequential reactivity window (Cl stable to amine acylation)
Cross‑coupling efficiency and scope
CNS‑penetrant kinase probe development
LogP within CNS range, moderate HBD/HBA
Brain penetration and efflux liability in vitro
ROCK/BRAF V600E inhibitor SAR exploration
4‑aminoisoquinoline scaffold for non‑sulfonamide hinge‑binding
Kinase panel selectivity and co‑crystal structure
Biophysical assay probes (SPR/ITC)
Moderate aqueous solubility, rigid core
DMSO compatibility and thermodynamic binding profiles
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